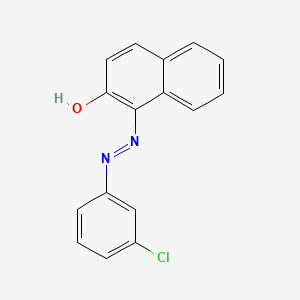

1-(3-Chlorophenylazo)-2-naphthol

Description

Evolution of Azo Dye Chemistry and its Academic Significance

The journey of azo dye chemistry began in the mid-19th century, marking a pivotal moment in modern organic chemistry. jchemrev.comjchemrev.com The discovery of diazo compounds around 1858 laid the foundation for the synthesis of a vast array of colorful molecules. jchemrev.comyoutube.com This breakthrough revolutionized the dyeing industry, which had previously relied on natural sources. jchemrev.com The ease of synthesis, environmental stability, and diverse optical and electrical properties of azo dyes have fueled continuous academic and industrial interest. jchemrev.comjchemrev.com

The academic significance of azo dyes extends beyond their coloring properties. They have become indispensable tools in various scientific disciplines. jchemrev.com Their ability to form complexes with metal ions has led to their use in analytical chemistry for the detection and quantification of metals. jchemrev.com Furthermore, the versatility of their chemical structure allows for modifications to create derivatives, complexes, and polymers with specific functionalities, opening doors for applications in environmental and biological research. jchemrev.com The study of structure-activity relationships in azo dyes has also contributed to our understanding of chemical mutagenesis and carcinogenesis. researchgate.net

The Structural and Electronic Context of 1-(3-Chlorophenylazo)-2-naphthol within Monoazo Compounds

Monoazo compounds, like this compound, are the simplest class of azo dyes, containing a single azo (-N=N-) group. scienceinfo.com The structure of these compounds is generally planar and exists in a trans configuration, which is the most stable due to the conjugation between the azo group and the adjacent aromatic rings. numberanalytics.com This extended π-electron system is the primary reason for their characteristic absorption of light in the visible region, resulting in their vibrant colors. numberanalytics.com

A crucial aspect of aryl azo compounds containing a hydroxyl group, such as this compound, is the existence of tautomerism. numberanalytics.comrsc.org Tautomers are structural isomers that readily interconvert. In this case, an equilibrium exists between the azo form (containing the -N=N- double bond) and the hydrazone form (containing a C=N-NH- structure). numberanalytics.comrsc.org This equilibrium can be influenced by factors like the solvent, temperature, and pH. numberanalytics.com The presence of both tautomers can affect the compound's spectral properties and chemical behavior.

Current Research Frontiers and Unexplored Areas in this compound Studies

While the fundamental chemistry of azo dyes is well-established, research continues to explore new frontiers and applications. For this compound, several areas warrant further investigation.

Detailed Physicochemical Characterization: While some basic properties are known, a comprehensive experimental determination of properties like its precise acid dissociation constant (pKa) and detailed spectroscopic analyses (NMR, IR, UV-Vis) under various conditions would provide a more complete understanding of its behavior. chemicalbook.comguidechem.com The predicted pKa is around 13.51. chemicalbook.comguidechem.com

Tautomeric Equilibrium Studies: A quantitative investigation into the azo-hydrazone tautomerism of this compound in different solvents and at various temperatures would be highly valuable. rsc.org Understanding the factors that favor one tautomer over the other is crucial for predicting its reactivity and color properties.

Crystal Structure Analysis: Although crystal structure data exists for related compounds, a detailed single-crystal X-ray diffraction study of this compound would provide definitive information about its solid-state conformation, bond lengths, and intermolecular interactions. nih.govnih.gov This data is fundamental for computational modeling and understanding its material properties.

Applications in Materials Science: Exploring the potential of this compound as a component in advanced materials is a promising research direction. This could include its incorporation into polymers to create photoresponsive materials, as the azo group can undergo reversible trans-cis isomerization upon light exposure. wikipedia.org Its potential as a pigment or in the formulation of specialized coatings could also be explored. wikipedia.org

Biological Activity and Mechanistic Studies: While some azo dyes are known to have biological activities, the specific interactions of this compound with biological systems are largely unexplored. ontosight.airepec.org Research into its potential as an antimicrobial or antifungal agent, similar to studies on related azo-naphthol compounds, could reveal new applications. repec.orgresearchgate.net However, any such studies must also consider the potential for metabolic activation to mutagenic or carcinogenic byproducts, a known concern for some azo compounds. researchgate.netontosight.ai

Structure

2D Structure

3D Structure

Properties

CAS No. |

3010-45-5 |

|---|---|

Molecular Formula |

C16H11ClN2O |

Molecular Weight |

282.72 g/mol |

IUPAC Name |

1-[(3-chlorophenyl)diazenyl]naphthalen-2-ol |

InChI |

InChI=1S/C16H11ClN2O/c17-12-5-3-6-13(10-12)18-19-16-14-7-2-1-4-11(14)8-9-15(16)20/h1-10,20H |

InChI Key |

VOHUMYRTYPGHSH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC(=CC=C3)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 1 3 Chlorophenylazo 2 Naphthol and Its Structural Analogs

Classical and Green Synthetic Routes for 1-(3-Chlorophenylazo)-2-naphthol Formation

The formation of this compound and its analogs traditionally relies on the diazotization of an aromatic amine followed by an azo coupling reaction. repec.orgdyespigments.net The primary aromatic amine, in this case, 3-chloroaniline (B41212), is converted into a diazonium salt by treatment with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid at low temperatures (0-5°C). vedantu.combyjus.comchemicalnote.comscienceinfo.com This highly reactive diazonium salt then acts as an electrophile in a substitution reaction with an activated aromatic compound, the coupling component, which for this compound is 2-naphthol (B1666908). numberanalytics.comwikipedia.org

The classical approach, while effective, often involves harsh acidic conditions, low temperatures to manage the instability of the diazonium salt, and the use of potentially toxic solvents, leading to modest yields and the generation of waste. rsc.orgrsc.org In response to these drawbacks, significant research has been directed towards developing greener synthetic alternatives. These environmentally benign methods aim to minimize waste, reduce energy consumption, and utilize less hazardous materials. ijprt.org

Green chemistry approaches for azo dye synthesis include:

Solvent-free reactions: Conducting the reaction by grinding the reactants together, often with a solid catalyst, eliminates the need for solvents. rsc.orgrsc.orgtandfonline.com

Use of solid acid catalysts: Replacing liquid mineral acids with recyclable solid acid catalysts simplifies product isolation and reduces acidic waste. rsc.orgrsc.orgresearchgate.net

Microwave-assisted synthesis: Microwave irradiation can significantly accelerate the reaction, leading to higher yields in shorter timeframes. nih.gov

Phase-transfer catalysis: This technique can be employed in microreactors to facilitate the reaction between reactants in different phases, improving efficiency and control. researchgate.net

Optimization of Diazo Coupling Reactions for Yield and Purity

Optimizing the conditions of the diazo coupling reaction is crucial for maximizing the yield and purity of this compound. Key parameters that are manipulated include:

pH: The pH of the reaction medium is a critical factor. organic-chemistry.orgscispace.com For coupling with phenols like 2-naphthol, the reaction is typically carried out in alkaline conditions to form the more reactive phenolate (B1203915) ion. scispace.com However, excessively high pH can lead to the formation of diazoates, which are unreactive.

Temperature: Diazonium salts are generally unstable and can decompose at higher temperatures, reducing the yield of the desired azo compound. rsc.org Therefore, the reaction is traditionally performed at low temperatures (0-5°C). vedantu.comchemicalnote.com However, some modern methods with stabilized diazonium intermediates allow for reactions at room temperature. rsc.org

Stoichiometry of Reactants: The molar ratio of the diazonium salt to the coupling component can influence the product distribution and yield. Job's method of continuous variation is a technique used to determine the optimal stoichiometric ratio for the formation of the azo adduct. researchgate.net

Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the diazonium salt. numberanalytics.com While aqueous media are common, greener approaches explore solvent-free conditions or the use of more environmentally friendly solvents. rsc.orgrsc.org

Table 1: Factors Influencing Diazo Coupling Reactions

| Parameter | Effect on Reaction | Optimization Strategy |

| pH | Affects the reactivity of the coupling component and the stability of the diazonium salt. organic-chemistry.orgscispace.com | Maintain mildly alkaline conditions for phenol (B47542) coupling to form the more reactive phenolate ion, while avoiding excessively high pH. scispace.com |

| Temperature | Higher temperatures can lead to the decomposition of the unstable diazonium salt. rsc.org | Conduct the reaction at low temperatures (0-5°C) to ensure the stability of the diazonium salt. vedantu.comchemicalnote.com |

| Reactant Ratio | The molar ratio of diazonium salt to coupling component impacts product yield. | Determine the optimal stoichiometric ratio using methods like Job's method of continuous variation. researchgate.net |

| Solvent | Influences reactant solubility and diazonium salt stability. numberanalytics.com | Select appropriate solvents or explore solvent-free conditions to enhance reaction efficiency and sustainability. rsc.orgrsc.org |

Catalyst Development in Environmentally Benign Syntheses

A significant advancement in the green synthesis of azo dyes is the development of novel catalysts. These catalysts aim to improve reaction efficiency, reduce waste, and allow for milder reaction conditions.

Solid Acid Catalysts: Heterogeneous solid acid catalysts, such as sulfonic acid functionalized magnetic Fe3O4 nanoparticles (Fe3O4@SiO2-SO3H) and nano silica (B1680970) supported boron trifluoride (nano BF3·SiO2), have been successfully employed. rsc.orgrsc.orgtandfonline.com These catalysts offer several advantages, including ease of separation from the reaction mixture, reusability, and the ability to conduct reactions at room temperature under solvent-free conditions. rsc.orgrsc.org The use of these catalysts can also increase the stability of the diazonium salt. rsc.org

Phase-Transfer Catalysts: In reactions involving immiscible phases, phase-transfer catalysts can facilitate the transfer of reactants across the phase boundary, thereby accelerating the reaction. researchgate.net This approach has been effectively utilized in microreactor systems for azo dye synthesis. researchgate.net

Prussian Blue Analogues: Nanocatalysts like Prussian blue analogues have shown high catalytic activity in the reduction of azo dyes, which is relevant for their environmental remediation. nih.gov While this is for degradation, the principles of using such well-defined nanocatalysts could be explored for synthesis as well.

Biocatalysts and Supported Catalysts: The use of biocatalysts or catalysts supported on materials like clays (B1170129) and zeolites represents another avenue for green synthesis, aiming to mimic natural processes and enhance selectivity. ijprt.org

Mechanistic Analysis of the Azo Coupling Process in this compound Synthesis

The synthesis of this compound proceeds through a well-established electrophilic aromatic substitution mechanism. numberanalytics.comnumberanalytics.com This process involves two key stages: the formation of the diazonium ion (diazotization) and the subsequent coupling of this ion with 2-naphthol. repec.orgnumberanalytics.comnumberanalytics.com

Diazotization: 3-Chloroaniline reacts with nitrous acid to form the 3-chlorophenyldiazonium ion. vedantu.combyjus.com

Azo Coupling: The 3-chlorophenyldiazonium ion then attacks the electron-rich ring of 2-naphthol to form this compound. numberanalytics.comwikipedia.org

Kinetic Studies of Intermediate Formation and Transformation

Diazotization Kinetics: The rate of diazotization is often dependent on the concentration of the amine, nitrous acid, and the acidity of the medium. researchgate.netscribd.comnih.gov The formation of the nitrosating agent, which can be dinitrogen trioxide (N2O3) or the nitrosonium ion (NO+), is often the rate-determining step. scribd.com The reactivity of the aromatic amine also plays a crucial role; amines with electron-donating groups react faster than those with electron-withdrawing groups.

Azo Coupling Kinetics: The rate of the azo coupling reaction is influenced by the electrophilicity of the diazonium ion and the nucleophilicity of the coupling component. acs.org The reaction is typically second order, being first order with respect to both the diazonium ion and the coupling component. tandfonline.com The pH of the medium significantly affects the rate by influencing the concentration of the more reactive form of the coupling component (e.g., the naphtholate ion in the case of 2-naphthol). tandfonline.com Micellar media have also been shown to influence the rates of both diazotization and azo coupling reactions. researchgate.net

Theoretical Mechanistic Elucidations for Diazotization and Coupling

Theoretical calculations and mechanistic studies have further illuminated the intricacies of the diazotization and azo coupling processes.

Diazotization Mechanism: The diazotization process begins with the formation of the nitrosonium ion (NO+) from nitrous acid in an acidic medium. byjus.comchemicalnote.comscienceinfo.com The aromatic amine then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosoanilinium ion. byjus.comscienceinfo.com Subsequent proton transfers and the elimination of a water molecule lead to the formation of the diazonium ion. vedantu.combyjus.com The mechanism involves several key intermediates, including N-nitrosamine and diazohydroxide. byjus.com

Azo Coupling Mechanism: The azo coupling reaction is a classic example of electrophilic aromatic substitution. numberanalytics.comnumberanalytics.com The diazonium ion, a relatively weak electrophile, attacks the electron-rich aromatic ring of the coupling component. numberanalytics.comorganic-chemistry.org In the case of 2-naphthol, the coupling occurs preferentially at the C1 position (ortho to the hydroxyl group) due to the activating and directing effect of the hydroxyl group. researchgate.net The reaction proceeds through a sigma complex (also known as an arenium ion), which then loses a proton to restore aromaticity and form the final azo compound. numberanalytics.com

Rational Design and Synthesis of Functionalized this compound Derivatives

The rational design and synthesis of functionalized derivatives of this compound allow for the tuning of their properties for specific applications. By introducing different substituents onto the aromatic rings, it is possible to modify the color, solubility, lightfastness, and other characteristics of the resulting dyes. kfupm.edu.salibretexts.org

The synthesis of these derivatives follows the same fundamental principles of diazotization and azo coupling. The variation comes from using substituted anilines or substituted naphthols as starting materials. For instance, introducing electron-donating or electron-withdrawing groups at different positions on the phenyl or naphthyl ring can significantly alter the electronic properties and, consequently, the absorption spectrum of the dye.

Recent synthetic strategies focus on developing more efficient and environmentally friendly methods for creating libraries of these derivatives. This includes the use of one-pot, multi-component reactions and green chemistry approaches to streamline the synthesis and reduce waste. ijcmas.comrsc.org For example, the synthesis of novel heterocyclic azo dyes often involves the diazotization of a heterocyclic amine followed by coupling with a suitable partner. kfupm.edu.sasci-hub.semdpi.com These strategies are crucial for discovering new dyes with improved performance characteristics for various applications, including textiles, leather, and high-tech materials. kfupm.edu.sasci-hub.senih.gov

Strategies for Introducing Diverse Substituents on the Aromatic Moieties

The molecular structure of this compound offers two primary sites for chemical modification: the phenyl ring derived from the aromatic amine and the naphthyl ring from the coupling component. The introduction of diverse substituents at these positions is most commonly achieved by employing appropriately substituted starting materials in the synthesis.

The general synthetic route involves two main steps: the diazotization of a primary aromatic amine and the subsequent electrophilic aromatic substitution (azo coupling) with an activated aromatic compound, such as 2-naphthol. sphinxsai.comscribd.com To synthesize the parent compound, this compound, 3-chloroaniline is the designated aromatic amine.

Substitution on the Phenyl Moiety:

To introduce a variety of functional groups onto the phenyl ring, a range of substituted anilines can be utilized. This strategy is highly effective due to the commercial availability of a vast library of aniline (B41778) derivatives. The nature of the substituent on the aniline can influence the reactivity of the resulting diazonium salt; electron-withdrawing groups can enhance its electrophilicity. youtube.com The fundamental reaction scheme remains the same: the substituted aniline is converted to its corresponding diazonium salt, which is then coupled with 2-naphthol. sphinxsai.com

For instance, starting with different monosubstituted anilines (e.g., toluidines, anisidines, nitroanilines) will yield the corresponding substituted 1-(phenylazo)-2-naphthol derivatives. The table below illustrates this strategy with various substituted anilines.

| Starting Aromatic Amine | Resulting Substituent on Phenyl Ring | Product Name |

|---|---|---|

| Aniline | -H | 1-(Phenylazo)-2-naphthol |

| 3-Chloroaniline | 3-Cl | This compound |

| 4-Methylaniline (p-toluidine) | 4-CH₃ | 1-(4-Methylphenylazo)-2-naphthol |

| 4-Methoxyaniline (p-anisidine) | 4-OCH₃ | 1-(4-Methoxyphenylazo)-2-naphthol |

| 4-Nitroaniline | 4-NO₂ | 1-(4-Nitrophenylazo)-2-naphthol |

Substitution on the Naphthol Moiety:

Similarly, substituents can be introduced onto the naphthol ring by starting with a substituted 2-naphthol derivative. While the variety of commercially available substituted 2-naphthols is more limited compared to anilines, this approach is a direct method for modifying this part of the molecule. The azo coupling reaction would proceed in the same manner, with the diazonium salt (e.g., from 3-chloroaniline) attacking the activated position on the substituted 2-naphthol ring. The position of the existing substituent on the 2-naphthol ring can influence the regioselectivity of the coupling reaction.

Regioselective Synthesis of Novel this compound Isomers

The regioselectivity of the azo coupling reaction is a critical factor in the synthesis of specific isomers of this compound. In the case of 2-naphthol, the coupling reaction with a benzenediazonium (B1195382) salt exhibits a high degree of regioselectivity.

Predominant Formation of the 1-Azo Isomer:

The hydroxyl group of 2-naphthol is a strongly activating, ortho-, para-directing group. The electrophilic attack by the diazonium ion preferentially occurs at the C1 position (alpha-position), which is ortho to the hydroxyl group. researchgate.net111.68.103 This preference is attributed to the superior stabilization of the resulting carbocation intermediate (the Wheland intermediate or sigma complex). When the attack occurs at the C1 position, two resonance structures can be drawn in which the aromaticity of the adjacent benzene (B151609) ring is preserved. stackexchange.com In contrast, attack at the C3 position (gamma-position) allows for only one such resonance structure, making the transition state less stable. stackexchange.com Consequently, the 1-arylazo-2-naphthol isomer is the major, and often exclusive, product under standard azo coupling conditions.

Synthesis of Novel Isomers:

The synthesis of isomers where the azo group is attached to other positions of the naphthol ring, such as 3-(3-chlorophenylazo)-2-naphthol, is not achievable through conventional azo coupling methods due to the inherent electronic preference for the C1 position. The existence of compounds like 3-phenylazo-2-naphthol in chemical databases suggests that alternative synthetic routes are necessary. nih.gov

Recent advancements in synthetic methodology have explored novel approaches to achieve site-selective functionalization of naphthols. For instance, gold-catalyzed C-H bond functionalization of unprotected naphthols with α-aryl-α-diazoesters has been shown to be a viable method for achieving ortho-selective (C3) functionalization. nih.gov While this is not a traditional azo coupling reaction, it represents a potential strategy for accessing novel isomers by introducing a functional group at the C3 position, which could then be converted to the azo moiety through subsequent chemical transformations. The control of regioselectivity in these advanced methods often relies on the careful selection of catalysts, ligands, and reaction conditions to overcome the natural reactivity patterns of the naphthol ring. nih.gov

Advanced Structural Characterization and Tautomeric Equilibrium Studies of 1 3 Chlorophenylazo 2 Naphthol

Solid-State Structural Elucidation by X-ray Crystallography

Crystal Packing and Intermolecular Interactions (e.g., π-π Stacking, Hydrogen Bonding)

The crystal packing of 1-(3-Chlorophenylazo)-2-naphthol is primarily governed by a combination of intramolecular hydrogen bonding and intermolecular π-π stacking interactions.

A significant feature of the molecular structure is a strong intramolecular N—H···O hydrogen bond. capes.gov.brhmdb.ca This bond forms between the hydrazone proton (N-H) and the oxygen atom of the carbonyl group, creating a stable six-membered pseudo-aromatic ring. This interaction is a key factor in the predominance of the hydrazone tautomer in the solid state.

In the crystal lattice, molecules are linked into supramolecular chains that extend along the b-axis. capes.gov.brhmdb.ca This linkage is facilitated by intermolecular π-π stacking interactions occurring between the benzene (B151609) ring of one molecule and the naphthalene (B1677914) ring system of an adjacent molecule. The centroid-to-centroid distance for this interaction has been measured at 3.765 (2) Å, indicating a significant orbital overlap that contributes to the stability of the crystal structure. capes.gov.brhmdb.ca

Spectroscopic Investigations of Azo-Hydrazone Tautomerism in Solution and Solid State

Azo-hydrazone tautomerism is a well-established phenomenon for arylazo naphthol dyes, where the molecule can exist as either an azo-enol form or a keto-hydrazone form. This equilibrium is sensitive to factors such as the electronic nature of substituents, solvent polarity, and physical state (solid vs. solution). capes.gov.brgoums.ac.ir While specific spectroscopic data for this compound is limited in published literature, the behavior of closely related analogues provides a clear framework for understanding its tautomeric properties.

Nuclear Magnetic Resonance (NMR) Spectroscopic Differentiation of Tautomers

NMR spectroscopy is a powerful tool for investigating azo-hydrazone tautomerism in solution. repec.orgrsc.org The differentiation between the two forms relies on characteristic chemical shifts.

¹H NMR : The most definitive signal is that of the labile proton. In the azo-enol form, a signal for the hydroxyl proton (-OH) is expected, typically in the range of 10-14 ppm. In the hydrazone form, a distinct signal for the imine proton (-NH) appears at a more deshielded position, often greater than 14 ppm, due to the formation of a strong intramolecular hydrogen bond with the carbonyl oxygen. goums.ac.ir Studies on related compounds show that electron-withdrawing substituents on the phenyl ring tend to favor the hydrazone form. capes.gov.br

¹³C NMR : The carbon chemical shifts of the naphthol ring are also indicative of the tautomeric form. In the azo tautomer, the C2 carbon (bearing the -OH group) would show a chemical shift typical for an aromatic carbon bonded to oxygen. In the hydrazone tautomer, this carbon becomes a carbonyl carbon (C=O) and its signal shifts significantly downfield, often appearing in the range of 170-185 ppm.

For related 1-phenylazo-2-naphthol derivatives, the equilibrium in solution can be a mixture of both tautomers, and the ratio is highly dependent on the solvent. capes.gov.br

Vibrational (IR) and Electronic (UV-Vis) Spectroscopic Probes for Tautomeric Forms

Vibrational and electronic spectroscopy provide complementary methods for identifying the dominant tautomeric form.

Infrared (IR) Spectroscopy : The IR spectrum offers clear markers for each tautomer. The azo form is characterized by a broad O-H stretching band around 3200-3600 cm⁻¹ and a C-O stretching vibration. ijpsjournal.com The hydrazone form, conversely, lacks the O-H band but shows a sharp N-H stretching vibration and a strong C=O stretching band, typically in the region of 1620-1680 cm⁻¹. goums.ac.ir The presence of a C=O band is a strong indicator of the hydrazone tautomer. The azo group (-N=N-) stretch usually appears in the 1400-1450 cm⁻¹ range. ijpsjournal.com

Electronic (UV-Vis) Spectroscopy : The electronic absorption spectra of the tautomers are distinct. The azo form typically exhibits a π-π* transition at a shorter wavelength (around 370-420 nm), while the hydrazone form, with its more extended conjugation, shows an absorption band at a longer wavelength (around 480-520 nm). repec.orgijpsjournal.com The position and intensity of these bands can be influenced by the solvent. In many cases, two distinct bands are observed, indicating the coexistence of both tautomers in solution. For the unsubstituted 1-phenylazo-2-naphthol, a λ_max was observed at 250 nm in ethanol. ijpsjournal.com

Table 2: Characteristic Spectroscopic Features for Azo and Hydrazone Tautomers

| Spectroscopic Method | Azo-enol Tautomer | Hydrazone-keto Tautomer |

|---|---|---|

| ¹H NMR | -OH signal (10-14 ppm) | -NH signal (>14 ppm) |

| ¹³C NMR | C-O signal | C=O signal (170-185 ppm) |

| IR Spectroscopy | Broad ν(O-H) ~3200-3600 cm⁻¹ | ν(N-H) and ν(C=O) ~1620-1680 cm⁻¹ |

| UV-Vis Spectroscopy | λ_max ~370-420 nm | λ_max ~480-520 nm |

Photoisomerization and Conformational Dynamics of this compound

The photoisomerization of azobenzene (B91143) and its derivatives, involving a reversible trans-cis (or E/Z) isomerization around the -N=N- double bond upon irradiation with light, is a widely studied phenomenon. This process is the basis for applications in molecular switches and optical data storage. However, based on a thorough review of the available scientific literature, no specific studies on the photoisomerization or conformational dynamics of this compound have been reported. Research in this area has focused on other derivatives, and thus the photochemical behavior of this specific compound remains an uninvestigated area.

Computational Chemistry and Theoretical Modeling of 1 3 Chlorophenylazo 2 Naphthol Systems

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is a workhorse method for calculating the properties of molecules like azo dyes.

Calculation of Molecular Orbitals, HOMO-LUMO Gaps, and Charge Distribution

A standard DFT analysis of 1-(3-Chlorophenylazo)-2-naphthol would involve the calculation of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller gap generally indicates a molecule that is more easily excitable and more chemically reactive.

Furthermore, DFT calculations would reveal the distribution of electron density across the molecule. This charge distribution is crucial for understanding intermolecular interactions, solvation effects, and the molecule's electrostatic potential, which dictates how it interacts with other charged or polar species.

Prediction of Spectroscopic Properties from First Principles

Time-Dependent DFT (TD-DFT) is a powerful extension of DFT used to predict electronic absorption spectra (like UV-Visible spectra) from first principles. For a dye molecule, this would allow for the theoretical prediction of its color by calculating the wavelengths of maximum absorption (λmax). These theoretical spectra can be compared with experimental data to validate the computational model and provide a deeper understanding of the electronic transitions responsible for the observed color. No such specific theoretical prediction for this compound is currently published.

Molecular Dynamics Simulations for Solvent Effects and Conformational Landscapes

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For this compound, MD simulations could be employed to understand how the molecule behaves in different solvent environments. The polarity and hydrogen-bonding capability of a solvent can significantly influence the dye's conformation and its spectroscopic properties.

MD simulations would also allow for the exploration of the molecule's conformational landscape, identifying the most stable three-dimensional structures and the energy barriers between different conformations. This is particularly relevant for understanding the flexibility of the azo bridge and the rotation of the phenyl and naphthol rings.

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural or property-based descriptors of a series of compounds with a specific property of interest. If a series of derivatives of this compound were synthesized and their properties (e.g., color, solubility, stability) measured, QSPR could be used to build a mathematical model. This model could then predict the properties of new, unsynthesized derivatives, guiding the rational design of new dyes with desired characteristics. There is no evidence of such a QSPR study having been performed for derivatives of this specific compound.

Coordination Chemistry of 1 3 Chlorophenylazo 2 Naphthol As a Chelate Ligand

Synthesis and Characterization of Metal Complexes of 1-(3-Chlorophenylazo)-2-naphthol

The synthesis of metal complexes with this compound typically involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. The general procedure commences with the diazotization of 3-chloroaniline (B41212), followed by a coupling reaction with 2-naphthol (B1666908) to produce the this compound ligand. Subsequently, the ligand is dissolved in a solvent such as methanol (B129727) or ethanol, and a solution of the metal salt (e.g., chloride, nitrate, or acetate) is added, often under reflux conditions, to facilitate the formation of the complex.

The characterization of these complexes relies on a suite of analytical techniques. Elemental analysis provides the empirical formula, which is crucial for determining the stoichiometry of the complex. Spectroscopic methods, including Fourier-transform infrared (FTIR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy, offer insights into the ligand's coordination mode and the electronic environment of the metal center. Magnetic susceptibility measurements are employed to determine the magnetic properties of the complexes, which can elucidate the geometry and the spin state of the metal ion.

Stoichiometry and Geometrical Architectures of Metal-1-(3-Chlorophenylazo)-2-naphthol Complexes

The stoichiometry of metal complexes with this compound is predominantly found to be 1:2 (metal:ligand). This ratio is common for bidentate ligands coordinating to divalent metal ions, resulting in the formation of neutral complexes with the general formula [M(L)₂], where M is the metal ion and L is the deprotonated this compound ligand.

Based on experimental data from analogous azo-naphthol complexes, the geometrical architecture around the central metal ion is typically distorted from ideal geometries. For instance, crystallographic studies of bis[1-(phenylazo)-2-naphtholato]nickel(II) reveal a distorted square planar geometry. tandfonline.comresearchgate.net Similarly, copper(II) complexes with related Schiff base ligands derived from naphthalene (B1677914) also exhibit a slightly distorted square planar geometry. rsc.org For other metal ions like cobalt(II), a distorted trigonal-bipyramidal environment has been observed in complexes with similar ligands. nih.gov It is anticipated that complexes of this compound with these metals would adopt similar distorted geometries, influenced by the electronic and steric effects of the chloro-substituent on the phenyl ring.

Table 1: Stoichiometry and Proposed Geometries of Metal Complexes with Azo-Naphthol Ligands

| Metal Ion | Ligand | Stoichiometry (Metal:Ligand) | Proposed Geometry | Reference |

| Ni(II) | 1-(Phenylazo)-2-naphthol | 1:2 | Distorted Square Planar | tandfonline.comresearchgate.net |

| Cu(II) | (E)-1-(((2,6-dichlorophenyl)imino)methyl)naphthalen-2-ol | 1:2 | Distorted Square Planar | rsc.org |

| Co(II) | 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole | 1:1 (dimer) | Distorted Trigonal-Bipyramidal | nih.gov |

Spectroscopic and Magnetic Properties of Coordination Compounds

Spectroscopic and magnetic studies are fundamental in elucidating the structure and bonding in this compound metal complexes.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand exhibits a characteristic broad band in the region of 3400-3500 cm⁻¹ corresponding to the O-H stretching vibration of the naphthol group. Upon complexation, the disappearance of this band indicates the deprotonation of the hydroxyl group and its coordination to the metal ion. Furthermore, the N=N stretching vibration, typically observed around 1400-1500 cm⁻¹, may show a shift to a lower frequency upon coordination, indicating the involvement of one of the azo nitrogen atoms in chelation. New bands appearing in the far-IR region (typically below 600 cm⁻¹) can be assigned to M-O and M-N stretching vibrations, providing direct evidence of coordination.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes, when compared to the free ligand, show significant changes. The ligand typically displays intense absorption bands in the UV and visible regions corresponding to π→π* and n→π* transitions within the aromatic rings and the azo group. Upon complexation, these bands may shift (either bathochromically or hypsochromically) due to the influence of the metal ion on the ligand's electronic structure. More importantly, new bands often appear in the visible region, which can be attributed to d-d transitions of the metal ion or to ligand-to-metal charge transfer (LMCT) transitions. The position and intensity of these bands are indicative of the coordination geometry and the nature of the metal-ligand bond.

Magnetic Properties: The magnetic properties of the complexes are determined by the number of unpaired electrons in the d-orbitals of the central metal ion. For instance, cobalt(II) complexes often exhibit magnetic moments corresponding to three unpaired electrons, consistent with a high-spin octahedral or a five-coordinate geometry. rsc.orgnih.govresearchgate.netrsc.org Nickel(II) complexes can be either diamagnetic (square planar geometry) or paramagnetic with two unpaired electrons (octahedral or tetrahedral geometry). tandfonline.com Copper(II) complexes typically possess one unpaired electron, with magnetic moments slightly above the spin-only value. rsc.org The measured magnetic moments for complexes of this compound would provide crucial information to infer their geometrical structures.

Table 2: Spectroscopic and Magnetic Data for Analogous Metal-Azo Ligand Complexes

| Complex | Key IR Bands (cm⁻¹) | UV-Vis λmax (nm) (Assignment) | Magnetic Moment (μB) | Reference |

| [Ni(1-phenylazo-2-naphtholate)₂] | Shift in N=N stretch | Not specified | Diamagnetic (inferred) | tandfonline.comresearchgate.net |

| [Cu(L¹)₂] (L¹ = naphthalene-based Schiff base) | Shift in C=N stretch | ~400 (LMCT), ~650 (d-d) | 1.85 | rsc.org |

| [Co(L²)X]⁺ (L² = pyridine-based macrocycle) | Not specified | Not specified | 4.8 - 5.2 | rsc.orgnih.gov |

Chelation Modes and Ligand Field Effects in this compound Metal Complexes

The this compound ligand invariably acts as a bidentate chelating agent, coordinating to the metal ion through the phenolic oxygen and one of the nitrogen atoms of the azo group. This chelation results in the formation of a stable five-membered ring. The deprotonation of the phenolic hydroxyl group creates a strong M-O bond, while the coordination of the azo nitrogen atom completes the chelate ring.

The coordination of the ligand to the metal center creates a specific ligand field, which influences the splitting of the metal's d-orbitals. The strength of this ligand field determines the electronic and magnetic properties of the complex. Azo-naphthol ligands are generally considered to be moderately strong field ligands. The presence of the chloro-substituent in the 3-position of the phenyl ring can subtly influence the ligand field strength through its inductive effect, potentially altering the electronic properties of the complex compared to its unsubstituted counterpart. The ligand field effects are directly observable in the d-d electronic transitions in the UV-Vis spectra and are reflected in the magnetic moments of the complexes. For instance, in an octahedral field, the magnitude of the splitting energy (10Dq) can be calculated from the energy of the d-d transitions.

Supramolecular Assembly and Self-Organization of this compound Coordination Polymers

While discrete mononuclear complexes are common, this compound and related ligands can also participate in the formation of supramolecular assemblies and coordination polymers. These extended structures are built through the self-organization of the monomeric complex units, driven by non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces.

In the solid state, the planar aromatic systems of the naphthol and phenyl rings in the coordinated ligands can engage in π-π stacking interactions with adjacent complex molecules. These interactions can lead to the formation of one-dimensional chains or two-dimensional sheets. For example, the crystal structure of bis-1-(phenylazo)-2-naphtholatenickel(II) shows centroid-centroid π-stacking interactions that contribute to the stability of the crystal lattice. tandfonline.comresearchgate.net The chloro-substituent in this compound could potentially introduce additional weak interactions, such as halogen bonding, which could further influence the supramolecular architecture.

The formation of true coordination polymers, where the ligand bridges between metal centers, is less common for simple bidentate ligands like this compound unless additional coordinating groups are present on the ligand or co-ligands are introduced into the system. However, the self-assembly of the monomeric complexes into well-defined supramolecular structures is a key feature of their solid-state chemistry. tandfonline.comresearchgate.net

Advanced Materials Science Applications and Functionalization of 1 3 Chlorophenylazo 2 Naphthol

Development of Photoresponsive and Optoelectronic Materials

The azo moiety in 1-(3-chlorophenylazo)-2-naphthol is the basis for its potential in photoresponsive and optoelectronic materials. This is due to the inherent ability of the azo group to undergo reversible photoisomerization, a property that can be harnessed in various light-sensitive applications.

Photochromism is a phenomenon where a compound undergoes a reversible change in color upon exposure to light. In azo compounds like this compound, this is driven by photo-induced isomerization between the more stable trans (E) and the less stable cis (Z) forms. When incorporated into thin films, these molecular changes can alter the macroscopic properties of the film.

The process is initiated by the absorption of photons of a specific wavelength, which excites the molecule from the ground state to an excited state. This excitation leads to a rotation around the N=N double bond, converting the trans isomer to the cis isomer. The reverse process, from cis to trans, can be triggered by irradiation with a different wavelength of light or by thermal relaxation. kanto.co.jp

In the solid state, such as in a thin film, the photoisomerization process can be influenced by the surrounding polymer matrix and intermolecular interactions. kanto.co.jp For instance, the thermal relaxation from the cis to the trans form can be significantly slower in a rigid polymer matrix compared to in solution. This property is crucial for applications such as optical data storage, where the stability of the written state (the cis form) is important.

While specific studies on the photochromism of this compound in thin films are not extensively documented in the reviewed literature, the behavior of similar azo dyes provides a framework for understanding its potential. For example, hexaarylbisimidazole (HABI) derivatives in benzene (B151609) solution exhibit a color change from colorless to purple or green upon UV irradiation, with the color bleaching out immediately after the irradiation ceases. kanto.co.jp A transparent amorphous polymer film of a related compound also shows fast thermal bleaching at room temperature, and a poly(methyl methacrylate) (PMMA) film doped with a similar compound has demonstrated excellent fatigue resistance. kanto.co.jp

Table 1: Photochromic Properties of Related Compounds

| Compound Type | Matrix | Observation | Reference |

| Hexaarylbisimidazole (HABI) | Benzene Solution | Colorless to purple/green upon UV irradiation | kanto.co.jp |

| HABI derivative | Amorphous Polymer Film | Fast thermal bleaching at room temperature | kanto.co.jp |

| HABI derivative | PMMA Film (20 wt%) | Excellent fatigue resistance | kanto.co.jp |

Non-linear optical (NLO) materials have applications in technologies like optical computing, optical switching, and frequency conversion. researchgate.net Organic molecules, particularly those with donor-acceptor structures and extensive π-conjugated systems, are promising candidates for NLO materials. The structure of this compound, with its electron-donating naphthol group and the electron-withdrawing chloro-substituted phenyl group connected by the azo bridge, suggests potential for NLO activity.

The NLO response of a material is characterized by its hyperpolarizability. Theoretical studies on related organic chromophores have shown that the NLO properties can be tuned by modifying the donor and acceptor groups. nih.gov For instance, in a series of non-fullerene DTS(FBTTh2)2-based derivatives, changing the acceptor moiety significantly influenced the first and second-order hyperpolarizability. nih.gov

Experimental studies on other azo dyes have demonstrated their NLO properties. For example, the azo dye 1,3-benzothiazol-2-yl-(phenylhydrazono)acetonitrile (BTPA) has been synthesized and its NLO parameters, such as the third-order non-linear susceptibility (χ³) and the non-linear refractive index (n₂), have been calculated to be in the order of ~10⁻¹⁰ and ~10⁻⁹ esu, respectively. researchgate.net Similarly, a study on 4-(benzothiazolyldiazenyl)-3-chlorophenyl 4-(nonylthio)benzoate (EB-3Cl) reported a high non-linear refractive index of 5.92 × 10⁻⁷ cm²/W, making it a candidate for optical limiting applications. researchgate.net

While direct measurements of the NLO properties of this compound are not available in the reviewed literature, the data from analogous compounds suggest that it could exhibit interesting NLO behavior, warranting further investigation for its potential use in optoelectronic devices.

Table 2: NLO Properties of Related Azo Dyes

| Compound | Property | Value | Reference |

| 1,3-benzothiazol-2-yl-(phenylhydrazono)acetonitrile (BTPA) | Third-order non-linear susceptibility (χ³) | ~10⁻¹⁰ esu | researchgate.net |

| Non-linear refractive index (n₂) | ~10⁻⁹ esu | researchgate.net | |

| 4-(benzothiazolyldiazenyl)-3-chlorophenyl 4-(nonylthio)benzoate (EB-3Cl) | Non-linear refractive index (n₂) | 5.92 × 10⁻⁷ cm²/W | researchgate.net |

Rational Design of Chemosensors Based on this compound

The design of chemosensors for the selective detection of ions and small molecules is a significant area of research. The structure of this compound, containing a hydroxyl group on the naphthol ring and nitrogen atoms in the azo group, provides potential binding sites for metal ions and other analytes.

The selectivity of a chemosensor is determined by the specific interactions between the sensor molecule and the target analyte. These interactions can include coordination bonds, hydrogen bonding, and π-π stacking. In the case of naphthol-based sensors, the hydroxyl group and the nitrogen atoms can act as a chelating unit for metal ions.

The design of the sensor molecule can be tailored to achieve selectivity for a particular ion. For example, a simple naphthol-based fluorescent receptor has been shown to exhibit high selectivity for Zn²⁺ ions through a combination of chelation-enhanced fluorescence (CHEF), C=N isomerization, and π-π stacking interactions. nih.gov In another example, a tripodal naphthalene (B1677914) monoimide chemosensor has been designed with a triazole functional group as the binding site for metal ions like Zn(II), Cu(II), and Fe(III). stmarytx.edu

The solvent system can also play a crucial role in the selectivity of the sensor. A multifunctional chemosensor has been developed that can detect Cu²⁺ ions in an aqueous solution, and Zn²⁺ and Al³⁺ ions in different organic solvents (DMF and MeCN, respectively).

The binding of an analyte to a chemosensor can lead to a detectable signal through either a change in color (chromogenic) or a change in fluorescence (fluorogenic).

Chromogenic Sensing: This involves a visible color change upon interaction with the analyte. For instance, a chemosensor based on a Nozoe azulene (B44059) with a pinacolborane receptor motif shows a colorimetric response to fluoride (B91410) ions in both organic and aqueous/alcoholic media. bath.ac.uk

Fluorogenic Sensing: This mechanism relies on changes in the fluorescence properties of the sensor. This can be a "turn-on" response, where the fluorescence intensity increases upon binding, or a "turn-off" response, where the fluorescence is quenched. A naphthol-based fluorescent receptor exhibits a "turn-on" response for Zn²⁺ ions. nih.gov The mechanism is often based on processes like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). nih.govstmarytx.edu

Naphthalene derivatives are considered excellent fluorophores due to their good stability, structural plasticity, and high quantum efficiency, making them suitable for developing fluorescent probes. nih.gov While specific studies on this compound as a chemosensor are limited, its structural motifs suggest a strong potential for its development into a selective chromogenic or fluorogenic sensor for various environmental analytes.

Table 3: Sensing Properties of Naphthol-Based Chemosensors

| Sensor Type | Analyte | Sensing Mechanism | Response | Reference |

| Naphthol-based fluorescent receptor | Zn²⁺ | CHEF, C=N isomerization, π-π stacking | 'Turn-on' fluorescence | nih.gov |

| Multifunctional chemosensor | Cu²⁺ | Colorimetric | Colorless to yellow | |

| Zn²⁺ | Fluorogenic (in DMF) | Fluorescence enhancement | ||

| Al³⁺ | Fluorogenic (in MeCN) | Fluorescence enhancement | ||

| Tripodal naphthalene monoimide | Zn(II), Cu(II), Fe(III) | PET | Fluorescence enhancement or quenching | stmarytx.edu |

| Nozoe azulene-based sensor | Fluoride | Colorimetric | Visual color change | bath.ac.uk |

Performance Enhancement in Advanced Dyeing and Pigment Technologies

Naphthol AS pigments, a class to which this compound belongs, are known for their use in the paint industry. researchgate.net The performance of these pigments in dyeing and coating applications is a critical aspect of their utility.

The chemical structure of azo dyes significantly influences their interaction with fibers and their resulting color intensity and fastness properties. atlantis-press.comrepec.org Naphthol dyes are known for their ability to adhere well to various fabrics, providing long-lasting and uniform coloration. atlantis-press.com The dyeing process with naphthol dyes often involves an in-grain azoic dyeing method, where the dye is formed within the fiber, leading to good fastness properties. repec.org

A study on the dyeing potential of the related compound 1-(1-phenylazo)-2-naphthol on cotton, silk, and linen fabrics showed that it possessed reasonably good fastness to washing, rubbing, and light. repec.org Specifically, the dyed cotton fabric exhibited excellent fastness properties. atlantis-press.com

The performance of pigments in coatings is also crucial. High-performance pigments are characterized by their durability, including lightfastness and resistance to chemical attack and high temperatures. coatingsworld.com Naphthol Red 238, for example, is a high-performance pigment designed for applications like food packaging labels where resistance to color bleeding is important. coatingsworld.com

The use of high-purity naphthol AS pigments is essential for achieving optimal performance in applications such as plastics, resins, lacquers, paints, and printing inks. google.com These pigments can be used to create color concentrates and are suitable for various high-tech applications, including electrophotographic toners and color filters. google.com

While specific performance data for this compound is not extensively detailed in the reviewed literature, the general properties of naphthol AS pigments and related azo dyes suggest its potential as a high-performance colorant in advanced dyeing and pigment technologies.

Table 4: Fastness Properties of 1-(1-Phenylazo)-2-naphthol on Different Fabrics

| Fabric | Washing Fastness | Rubbing Fastness | Light Fastness | Reference |

| Cotton | Excellent (5) | Excellent (5) | Excellent (5) | atlantis-press.com |

| Silk | Good (4) | Good (4) | Excellent (5) | atlantis-press.com |

| Linen | Good (4) | Good (4) | Excellent (5) | atlantis-press.com |

| Key: 5 = Excellent, 4 = Good |

Substrate-Dye Interactions and Fixation Mechanisms on Materials

The application of this compound, a type of azoic or naphthol dye, onto a material substrate is a multi-step process designed to create a strong and lasting bond. This class of dyes is unique in that the final colored compound is synthesized directly within the fibers of the material.

The general mechanism for the fixation of naphthol dyes involves two primary stages:

Impregnation: The substrate is first treated with a solution of a coupling component, in this case, 2-naphthol (B1666908). This component is typically dissolved in an alkaline solution to facilitate its absorption into the fiber structure.

Coupling: The material, now saturated with the naphthol, is then immersed in a solution containing the diazonium salt of an aromatic amine. For this compound, this would be the diazonium salt derived from 3-chloroaniline (B41212). The coupling reaction between the diazonium salt and the absorbed 2-naphthol results in the in-situ formation of the insoluble azo dye molecule within the fiber matrix.

This method of generating the dye directly on the substrate leads to excellent dye fixation. The insoluble nature of the final this compound molecule means it is physically entrapped within the amorphous regions of the polymer chains of the fiber. The strength of this fixation is largely attributed to mechanical entrapment and van der Waals forces. The specific interactions can vary depending on the nature of the substrate:

Cellulosic Fibers (e.g., Cotton, Linen): For cotton and other cellulosic fibers, the fixation is primarily due to the physical entrapment of the insoluble dye molecules within the fibrous network. The hydroxyl groups present in cellulose (B213188) can also form hydrogen bonds with the azo and hydroxyl groups of the dye molecule, further enhancing the dye-substrate interaction.

Protein Fibers (e.g., Wool, Silk): In addition to mechanical entrapment, protein fibers offer more complex interaction possibilities. The amide and amino groups in wool and silk can form hydrogen bonds with the dye. Furthermore, ionic interactions can occur between the dye and the charged groups present on the protein chains, leading to strong fixation.

Synthetic Fibers (e.g., Nylon): Nylon, a polyamide, has amide groups that can participate in hydrogen bonding with the this compound molecule, similar to protein fibers. The hydrophobic nature of nylon also promotes affinity for the largely non-polar azo dye.

Lightfastness, Thermal Stability, and Environmental Durability of Dyed Materials

The ability of a dyed material to retain its color and integrity upon exposure to light, heat, and other environmental factors is a critical measure of its quality and durability.

Lightfastness: Lightfastness refers to a material's resistance to color fading upon exposure to light. The azo group (-N=N-) in azo dyes is a chromophore that can be susceptible to photochemical degradation. High-energy photons, particularly in the UV spectrum, can break these bonds, leading to a loss of color. The lightfastness of textiles dyed with a compound closely related to the subject, 1-(1-Phenylazo)-2-naphthol, has been studied, providing valuable insight. The results showed excellent lightfastness on cotton, silk, and linen fabrics. conscientiabeam.com It is anticipated that this compound would exhibit similar high lightfastness due to the stable aromatic structures and the robust fixation within the fiber.

Washing and Rubbing Fastness: The fastness to washing and rubbing (crocking) is a measure of how well the dye is fixed to the fiber. Due to the in-situ synthesis and insolubility of naphthol dyes, they generally exhibit good to excellent wash and rub fastness. A study on 1-(1-Phenylazo)-2-naphthol demonstrated excellent fastness to washing and rubbing on cotton, and good fastness on silk and linen. conscientiabeam.com

Interactive Data Table: Fastness Properties of a Related Azo Dye (1-(1-Phenylazo)-2-naphthol) on Various Fabrics conscientiabeam.com

| Fabric | Washing Fastness | Rubbing Fastness | Light Fastness |

| Cotton | 5 (Excellent) | 5 (Excellent) | 5 (Excellent) |

| Silk | 4 (Good) | 4 (Good) | 5 (Excellent) |

| Linen | 4 (Good) | 4 (Good) | 5 (Excellent) |

| (KEY: 5 = Excellent, 4 = Good, 3 = Fair, 2 = Poor, 1 = Very Poor) |

Environmental Durability: The durability of materials dyed with this compound in various environmental conditions is largely dependent on the fastness properties discussed above. The strong fixation of this insoluble dye within the fiber matrix provides good resistance to leaching and degradation from common environmental exposures such as moisture and atmospheric gases. However, prolonged exposure to harsh conditions, such as strong acids, bases, or oxidizing agents, could potentially affect the dye and the substrate.

Environmental Fate, Degradation Pathways, and Remediation Strategies for 1 3 Chlorophenylazo 2 Naphthol

Photodegradation Mechanisms and Kinetics in Aqueous and Solid Matrices

Photodegradation, or the breakdown of compounds by light, is a crucial process in the environmental fate of azo dyes. The stability of 1-(3-Chlorophenylazo)-2-naphthol can be significantly affected by exposure to sunlight and other light sources, leading to its transformation into various byproducts.

The degradation of chemical compounds by light, particularly ultraviolet (UV) radiation, is a well-established phenomenon. For many organic pollutants, UV light provides the necessary energy to initiate cleavage of chemical bonds. The rate of photodegradation can be significantly enhanced by the presence of photosensitizers, which are substances that absorb light and transfer the energy to the target compound, accelerating its breakdown. nih.gov

For instance, studies on other complex organic molecules have shown that degradation is often slow under natural sunlight alone. However, the application of UV-C (254 nm) or UV-A (320–380 nm) radiation can substantially increase the degradation rate. nih.gov Photosensitizers, such as riboflavin (B1680620) or natural extracts like mint, have been demonstrated to further enhance the photodegradation of pesticides under UV light. nih.gov This suggests that similar mechanisms could be applicable to the degradation of this compound. The process involves the photosensitizer absorbing light energy and then generating reactive oxygen species (ROS), which in turn attack and degrade the dye molecule.

Table 1: Factors Influencing Photodegradation

| Factor | Influence on Degradation | Example from Similar Compounds |

|---|---|---|

| Light Source | Different wavelengths have varying effectiveness. UV-C is often more effective than UV-A or sunlight. nih.gov | Pesticide degradation was significantly higher under UV-C light compared to UV-A or simulated sunlight. nih.gov |

| Photosensitizers | Increase the rate of degradation by facilitating energy transfer and ROS production. nih.gov | Riboflavin and mint extract increased the degradation of deltamethrin (B41696) and lambda-cyhalothrin. nih.gov |

| Matrix | The environmental matrix (e.g., water, soil) can affect light penetration and the availability of reactants. | Not specifically detailed in the provided search results for this compound. |

| pH | Can influence the chemical state of the compound and the efficiency of the photosensitizer. | The degradation of the UV-filter benzophenone-3 was found to decrease with increasing pH. nih.gov |

The photodegradation of complex organic molecules like azo dyes can lead to the formation of various intermediate byproducts. While the parent compound may be colored and easily detectable, the byproducts can be colorless and potentially more toxic. The degradation of the azo dye Orange II, for example, results in several transformation products. nih.gov Similarly, the breakdown of naphthalene (B1677914), a structural component of this compound, yields products such as 1-naphthol (B170400) and 2-naphthol (B1666908). cdc.gov

The complete mineralization of the dye into simple inorganic molecules like water, carbon dioxide, and mineral acids is the ideal outcome of any degradation process. However, incomplete degradation can lead to the accumulation of aromatic amines, which are often more toxic and carcinogenic than the parent dye. Therefore, a thorough assessment of the toxicity of photolytic byproducts is essential to ensure the environmental safety of the degradation process.

Biodegradation Processes and Microbial Pathways

Biodegradation involves the breakdown of organic compounds by microorganisms and is a key process in the natural attenuation of pollutants. The complex structure of azo dyes like this compound makes them generally resistant to aerobic biodegradation.

The initial and most critical step in the biodegradation of azo dyes is the cleavage of the azo bond (-N=N-). This reduction is typically carried out by enzymes called azoreductases, which are produced by a wide range of microorganisms, including bacteria, fungi, and algae. nih.govmdpi.com This cleavage breaks the molecule into smaller, typically colorless, aromatic amines. For example, the enzymatic degradation of the azo dye Orange II can proceed through a symmetrical splitting of the azo linkage. nih.gov

Following the initial cleavage of the azo bond in this compound, the resulting aromatic amines, such as 3-chloroaniline (B41212) and 1-amino-2-naphthol, would need to be further degraded. The degradation of the naphthalene moiety could proceed via pathways similar to those for naphthalene itself, involving hydroxylation to form dihydroxynaphthalene, followed by ring cleavage. nih.govfrontiersin.org A variety of bacteria, particularly species of Pseudomonas, are known to degrade naphthalene and its derivatives. nih.govfrontiersin.org

The efficiency of biodegradation is influenced by a multitude of environmental and chemical factors.

Table 2: Factors Affecting Biodegradability

| Factor | Influence on Degradation |

|---|---|

| Microbial Population | The presence of microorganisms adapted to degrading the specific compound is crucial. cdc.gov |

| Oxygen Availability | The initial cleavage of the azo bond is often favored under anaerobic or anoxic conditions, while the subsequent degradation of aromatic amines is typically an aerobic process. |

| pH and Temperature | Microbial activity and enzyme function are highly dependent on optimal pH and temperature ranges. Studies on other pesticides show optimal degradation at temperatures around 30-35°C and neutral pH. mdpi.com |

| Nutrient Availability | Microorganisms require sources of carbon, nitrogen, and phosphorus for growth and metabolism. |

| Chemical Structure | The complexity, molecular weight, and presence of certain functional groups (like the chloro- group in this compound) can significantly affect biodegradability. mdpi.comnih.govnih.gov |

| Bioavailability | The extent to which the compound is available to microorganisms is affected by its solubility and sorption to soil or sediment particles. canada.ca |

Advanced Oxidation Processes (AOPs) for the Removal of this compound from Water

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to remove organic pollutants from water and wastewater. wikipedia.org These processes are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which can oxidize a wide range of recalcitrant organic compounds. wikipedia.orgbohrium.com

AOPs are particularly effective for treating water contaminated with compounds that are toxic or non-biodegradable, such as certain dyes and pesticides. wikipedia.org Common AOPs include ozonation, Fenton and photo-Fenton processes, and photocatalysis using materials like titanium dioxide (TiO2). wikipedia.orgresearchgate.net The combination of different AOPs, such as UV/H₂O₂, can often lead to higher removal and mineralization efficiencies. bohrium.commdpi.com

The primary goal of AOPs is the complete mineralization of the organic pollutant into carbon dioxide, water, and inorganic ions. wikipedia.org These technologies have been shown to be effective against a wide array of contaminants, and while specific studies on this compound are limited, the general principles of AOPs suggest they would be a viable treatment option. mdpi.commdpi.com

Table 3: Common Advanced Oxidation Processes

| AOP Method | Description |

|---|---|

| Fenton/Photo-Fenton | Uses hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. The process is enhanced by UV light in the photo-Fenton reaction. bohrium.comresearchgate.net |

| Ozonation | Employs ozone (O₃) as a powerful oxidant, which can react directly with pollutants or decompose to form hydroxyl radicals. wikipedia.orgresearchgate.net |

| UV/H₂O₂ | The photolysis of hydrogen peroxide by UV light generates hydroxyl radicals. wikipedia.orgresearchgate.net |

| Photocatalysis (e.g., TiO₂/UV) | A semiconductor catalyst (like TiO₂) is activated by UV light to produce electron-hole pairs, which then generate reactive oxygen species. wikipedia.orgresearchgate.net |

| Sulfate (B86663) Radical-Based AOPs | Involve the activation of persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻) by heat, UV light, or transition metals to generate sulfate radicals (SO₄•⁻), which are also powerful oxidants. nih.gov |

Adsorption and Separation Technologies for Environmental Contamination

Adsorption is a widely used, cost-effective, and efficient physical separation technique for removing dyes from wastewater. iwaponline.comfrontiersin.org This process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). mdpi.com Various materials can be used as adsorbents, including activated carbon, agricultural by-products, and synthetic polymers. frontiersin.orgmdpi.com The effectiveness of adsorption depends on the physical and chemical properties of the adsorbent (e.g., surface area, pore size) and the operating conditions (e.g., pH, temperature, contact time, initial dye concentration). nih.govfrontiersin.org

For azo dyes, adsorption is often a complex process involving multiple mechanisms. frontiersin.org For example, the removal of Congo red, an anionic azo dye, using hydroxyapatite (B223615) derived from industrial waste was found to be a multilayer chemisorption process. iwaponline.com Novel adsorbents, such as magnetic cyclodextrin (B1172386) polymers, have also been developed for the removal of azo dyes like Direct Red 83:1, offering the advantage of easy separation of the adsorbent from the solution after treatment. nih.gov

Other separation technologies for organic pollutants from water include membrane filtration (like reverse osmosis and nanofiltration), liquid-liquid extraction, and advanced electrochemical separation methods. mdpi.commit.eduacs.org While effective, techniques like membrane filtration can be costly and produce concentrated waste streams that require further treatment. frontiersin.org Electrochemical approaches that selectively remove organic contaminants without significant fluctuations in acidity or performance loss are also being developed. mit.edu

Table 4: Adsorption and Separation Technologies for Azo Dyes

| Technology | Adsorbent/Method | Target Pollutant | Key Findings | Reference |

|---|---|---|---|---|

| Adsorption | Hydroxyapatite | Congo Red | Multilayer chemisorption process described by the Freundlich isotherm. | iwaponline.com |

| Adsorption | Magnetic β-cyclodextrin-epichlorohydrin polymer | Direct Red 83:1 | Equilibrium reached in 30 min; adsorbent is reusable. | nih.gov |

| Adsorption | Activated Carbon | Azo Dyes | A promising, low-cost technology for dye removal. | frontiersin.orgmdpi.com |

Future Outlook and Emerging Research Perspectives for 1 3 Chlorophenylazo 2 Naphthol

Integration with Nanotechnology for Novel Functional Materials

The convergence of nanotechnology with traditional organic dyes like 1-(3-Chlorophenylazo)-2-naphthol opens up a vast landscape for the creation of novel functional materials with tailored properties. The incorporation of this azo dye into nanoscale architectures can lead to significant enhancements in its optical, electronic, and sensing capabilities.

One promising area of research is the development of azo dye-nanoparticle composites . By adsorbing or chemically bonding this compound onto the surface of nanoparticles, such as those made of gold, silver, or metal oxides, it is possible to create hybrid materials that exhibit unique plasmonic or catalytic properties. For instance, the interaction between the dye's electron-rich azo group and the nanoparticle surface can lead to surface-enhanced Raman scattering (SERS) effects, making these composites highly sensitive molecular probes for chemical and biological sensing applications. nih.gov The development of nanosensors for the detection of toxic azo dyes is an active area of research, and similar principles could be applied to create sensors based on this compound for detecting other analytes. nih.gov

Furthermore, the integration of this compound into polymeric nanoparticles or nanofibers can lead to the development of advanced materials for various applications. nih.gov These nanomaterials can encapsulate the dye, protecting it from environmental degradation and controlling its release. This is particularly relevant for applications in smart textiles, where the color of the fabric could change in response to external stimuli like pH, temperature, or the presence of specific chemicals. The synthesis of such functionalized nanomaterials often involves techniques like emulsion polymerization or electrospinning, where the azo dye is incorporated during the material's formation.

The creation of azo dye-functionalized membranes is another exciting prospect. By grafting this compound onto the surface of porous membranes, it is possible to create systems for selective ion removal or the degradation of pollutants in water. mdpi.com The azo dye can act as a recognition element, binding to specific target molecules and facilitating their separation from a mixture.

While specific research on this compound in nanotechnology is still emerging, the broader field of azo dye nanotechnology provides a strong foundation for future investigations. The key research directions will likely focus on the synthesis and characterization of novel nanocomposites, the exploration of their unique properties, and their application in areas such as sensing, catalysis, and advanced textiles.

Application of Machine Learning and Artificial Intelligence in Property Prediction and Material Design

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing materials science by enabling the rapid prediction of chemical properties and the rational design of new materials. For a compound like this compound, these computational tools offer a powerful approach to accelerate research and development.

One of the primary applications of ML in this context is the prediction of key properties . By training algorithms on large datasets of known azo dyes, it is possible to develop models that can accurately predict properties such as the maximum absorption wavelength (λmax), solubility, and even potential toxicity of this compound and its derivatives. researchgate.netresearchgate.net This predictive capability can significantly reduce the need for time-consuming and expensive experimental synthesis and characterization. dntb.gov.uanih.gov For example, a neural network could be trained to recognize the structural features that influence the color of an azo dye, allowing for the in-silico design of new dyes with specific desired shades. p2infohouse.org

Beyond property prediction, AI can be employed for the de novo design of novel azo dye structures . Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can learn the underlying chemical rules from a database of existing dyes and then propose new, previously unsynthesized molecules with optimized properties. kevinpgreenman.com This approach could be used to design derivatives of this compound with enhanced lightfastness, improved affinity for specific substrates, or novel functionalities for advanced applications.

The development of these ML and AI models relies on the availability of high-quality data. Therefore, a crucial aspect of this research direction is the creation of comprehensive databases that include the chemical structures and experimentally determined properties of a wide range of azo dyes. The use of computational chemistry methods, such as density functional theory (DFT), can further enrich these datasets by providing calculated properties that can be used to train and validate the ML models. p2infohouse.org

The application of ML and AI to this compound and related compounds is still in its early stages, but the potential is immense. These tools can guide experimental efforts, accelerate the discovery of new materials, and provide a deeper understanding of the structure-property relationships that govern the behavior of this important class of dyes.

Sustainable Synthesis and Application of this compound in Green Chemistry Initiatives

The principles of green chemistry are increasingly influencing the chemical industry, with a strong emphasis on developing more environmentally friendly and sustainable processes. For a mature compound like this compound, which has traditionally been synthesized using methods that can generate hazardous waste, the adoption of greener alternatives is a critical area of future research. scientifictemper.com

A key focus of green chemistry initiatives is the development of sustainable synthesis routes . This includes the use of less hazardous solvents, renewable starting materials, and catalytic methods that improve atom economy and reduce waste. tandfonline.comijcmas.com For the synthesis of this compound, research is exploring the use of solid acid catalysts, such as nano BF3·SiO2, which can facilitate the diazotization and coupling reactions under solvent-free conditions. tandfonline.com Other green approaches include the use of natural acid catalysts, like those found in citrus juices, for the synthesis of related naphthol derivatives. orientjchem.org The use of microwave-assisted synthesis is another promising avenue, as it can significantly reduce reaction times and energy consumption. mdpi.com

Beyond synthesis, the application of this compound in green technologies is an emerging area of interest. For example, its use in the development of biodegradable materials or in environmentally benign dyeing processes for natural fibers is being explored. The goal is to minimize the environmental impact of the dye throughout its lifecycle, from production to end-of-life.

The degradation of azo dyes in industrial effluents is another significant environmental concern. researchgate.netresearchgate.net Research into the use of this compound in conjunction with nanocatalysts for the photocatalytic degradation of other pollutants could offer a novel approach to water remediation. nih.gov

The transition to more sustainable practices presents both challenges and opportunities. While the initial investment in developing and implementing green technologies may be higher, the long-term benefits include reduced environmental impact, improved safety, and potentially lower operating costs. The future of this compound will undoubtedly be shaped by the growing demand for sustainable chemical products and processes.

Challenges and Opportunities for Industrial-Scale Research and Development

The translation of laboratory-scale research into commercially viable industrial processes is a critical step in the lifecycle of any chemical compound. For this compound, there are both significant challenges and promising opportunities in its industrial-scale research and development.

One of the primary challenges in the industrial production of azo dyes is the management of hazardous materials and waste streams. ekb.eg The traditional diazotization reaction often involves the use of strong acids and sodium nitrite (B80452), and the resulting diazonium salts can be unstable and potentially explosive if not handled correctly. nih.gov Furthermore, the coupling reaction can generate colored effluents that require extensive treatment before discharge. mdpi.com The development of safer and more efficient manufacturing processes is therefore a key area of R&D. This includes the implementation of continuous flow reactors, which can offer better control over reaction conditions and reduce the volume of hazardous intermediates.

Another challenge lies in achieving consistent product quality and performance. The final properties of the dye, such as its color, fastness, and solubility, can be sensitive to small variations in the manufacturing process. mdpi.com Ensuring batch-to-batch consistency requires robust process control and analytical methods.

Despite these challenges, there are numerous opportunities for the industrial application of this compound. The global market for azo dyes remains substantial, driven by the textile, leather, and paper industries. dataintelo.com There is a growing demand for high-performance dyes with specific functionalities, such as those that can be used in digital printing inks, for coloring plastics, or in advanced materials for electronics and photonics. jchemrev.comresearchgate.net

The development of novel formulations and delivery systems for this compound can also open up new markets. For example, microencapsulation of the dye could enhance its stability and facilitate its use in applications where controlled release is required.